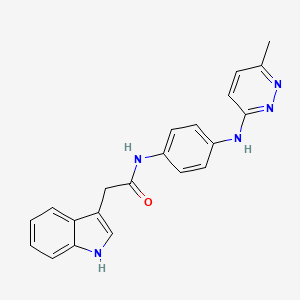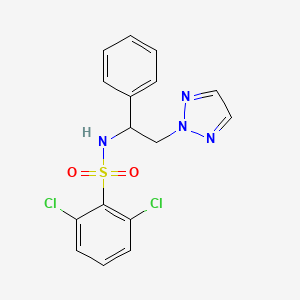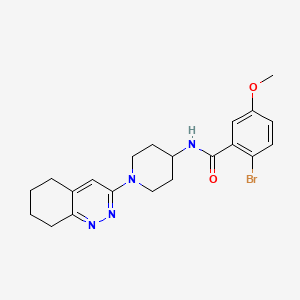![molecular formula C11H10F3N3 B2577627 3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 205127-44-2](/img/structure/B2577627.png)
3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” is a compound that belongs to the class of pyrazoles . Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs . Fluorinated fused-ring pyrazoles may also possess medicinally useful properties .
Synthesis Analysis
The synthesis of this compound involves the acid-catalyzed reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . This reaction leads to the formation of a new tricyclic, trifluoromethylated indenopyrazole . The yield of this isomeric pyrazole ranges from 4–24% .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a phenyl group .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pyrazolo Derivatives : The compound has been used in the synthesis of various pyrazolo derivatives. Xu Li-feng (2011) demonstrated its role in synthesizing 6-arylsubstituted pyrazolo [1,5-a] pyrimidines, highlighting its importance in medicinal chemistry (Xu Li-feng, 2011).
- Formation of Hydrogen-Bonded Structures : J. Portilla et al. (2007) explored its role in forming hydrogen-bonded sheets and chains in certain molecular structures, contributing to an understanding of molecular architecture (J. Portilla, E. G. Mata, J. Cobo, J. N. Low, C. Glidewell, 2007).
Biological and Antimicrobial Applications
- Potential Antimicrobial Agents : Manjunatha Bhat et al. (2016) synthesized new derivatives using this compound and evaluated their antimicrobial and antioxidant activities, demonstrating its potential in developing new antimicrobial agents (Manjunatha Bhat, G. K. Nagaraja, Reshma Kayarmar, S. K. Peethamber, R. MohammedShafeeulla, 2016).
- Anticancer Activity : K. Chavva et al. (2013) investigated novel alkyl amide functionalized derivatives of the compound for potential anticancer activity against several cancer cell lines (K. Chavva, S. Pillalamarri, V. Banda, S. Gautham, J. Gaddamedi, P. Yedla, C. Kumar, N. Banda, 2013).
Chemical Properties and Reactivity
- Study of Hydrogen Bonding : A. Amarasekara et al. (2009) investigated the tautomerism and hydrogen bonding of Schiff base derivatives of the compound, contributing to our understanding of its chemical properties and reactivity (A. Amarasekara, O. S. Owereh, K. Lyssenko, T. Timofeeva, 2009).
- Dyeing Properties and Synthesis : The compound has also been studied for its role in the synthesis of azo and bisazo dyes, as shown by Emine Bagdatli and N. Ocal (2012), highlighting its utility in the field of dye chemistry (Emine Bagdatli, N. Ocal, 2012).
Future Directions
The future directions for “3-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine” could involve further exploration of its potential applications in the agrochemical and medicinal chemistry industries . Additionally, more research could be conducted to investigate its synthesis, chemical reactions, and safety profile.
properties
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3/c1-7-6-10(15)17(16-7)9-4-2-8(3-5-9)11(12,13)14/h2-6H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEGJLDTIFMPOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2577545.png)
![tert-Butyl 2-oxo-1-azaspiro[3.7]undecane-1-carboxylate](/img/structure/B2577547.png)
![1-[3-(Oxan-4-yl)-2-azaspiro[3.3]heptan-2-yl]prop-2-en-1-one](/img/structure/B2577551.png)
![5-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2577552.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2577554.png)
![2-([(Tert-butoxy)carbonyl]amino)-5-oxohexanoic acid](/img/structure/B2577555.png)
![6-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2577556.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2577559.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,6-difluorobenzamide](/img/structure/B2577562.png)
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577564.png)
